REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[Cl-].[NH4+]>CN(C=O)C>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[N:10]=[N:11][NH:12][N:7]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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16.5 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The cooled mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was added water (200 mL) and diethyl ether (200 mL) which
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Type
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CUSTOM
|
Details
|
resulted in crystallisation
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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the solid was dried in vacuo at 40° C. for 16 hours
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Duration
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16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1N=NNN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |